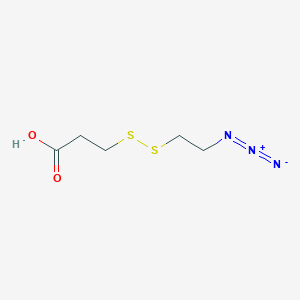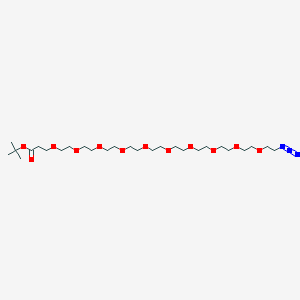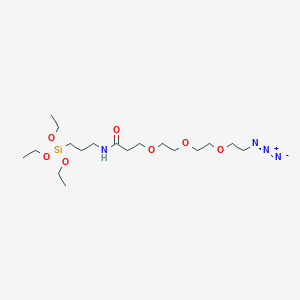
BDPSB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BDPSB is a highly efficient photocontroller of mitotic kinesin Eg5 ATPase activity.
Applications De Recherche Scientifique
High-Energy Density Plasma Physics and Ultra-High Intensity Laser–Matter Interaction
- Application : ELI-Beamlines project uses high-energy-density-physics (HEDP) for research in laboratory astrophysics and inertial confinement fusion, focusing on ultra-relativistic plasmas and warm dense matter (Weber et al., 2017).
Optodynamic Monitoring of Laser Tattoo Removal
- Application : A fast laser beam deflection probe (BDP) measures the cracking sound in laser tattoo removal, providing insights into the energy released during the interaction and the process's efficacy (Jezeršek et al., 2011).
Bridging Design Prototype (BDP) in Product Development
- Application : The BDP concept in product development, where a functional prototype is used for user interaction and research observation, optimizing real settings integration (Gomez, 2009).
Biomass-Derived Porous Carbon Nanomaterials in Energy Storage
- Application : Biomass-derived porous carbon (BDPC) is utilized as an electrode material in new energy storage devices, like various hybrid supercapacitors, due to its large surface area and excellent conductivity (Li et al., 2020).
Photosensitizers Based on BODIPY Chromophore
- Application : The development of a novel photosensitizer scaffold (2I-BDP) based on BODIPY chromophore, used in oxidative stress studies and photodynamic therapy (Yogo et al., 2005).
Bubble, Drop, and Particle Unit (BDPU)
- Application : The BDPU instrument studies the dynamics of transparent fluid mixtures in microgravity environments, contributing to the understanding of solidification fronts and interactions in space (Gonfalone & Dewandre, 1988).
General Birth-Death Processes in Statistics
- Application : Birth-death processes (BDPs) are used for statistical inference in population biology, genetics, and ecology, aiding in understanding evolutionary dynamics (Crawford et al., 2011).
Composite Propellant Burn Rate Modeling
- Application : The Beckstead-Derr-Price (BDP) model for steady-state combustion modeling of composite solid propellants, contributing to the understanding of propellant dynamics and energy balance (Cohen, 1979).
Evolutionary Algorithm for the Bipartite Drawing Problem
- Application : Investigating the use of Evolutionary Algorithms (EAs) and Barycenter Heuristic (BC) for solving the bipartite drawing problem (BDP) in computer science (Ezziane, 2007).
BODIPY-Based Fluorescence Probe for Superoxide Anions
- Application : A BODIPY-based turn-on near-infrared fluorescence probe (BDP) for detecting superoxide anions, useful in cell imaging and monitoring oxidative stress (Yang et al., 2018).
RESS Technique for Pulmonary Drug Delivery
- Application : Micronizing beclomethasone-17,21-dipropionate (BDP) using the rapid expansion of supercritical solution (RESS) technique for pulmonary drug delivery (Charpentier et al., 2008).
Barcode of Life Data Portal
- Application : The Barcode of Life Data Portal (BDP) integrates molecular sequence data from DNA barcoding with biodiversity informatics, enhancing the exploration and analytics of molecular sequence data (Sarkar & Trizna, 2011).
Big Data in Supply Chain Sustainability
- Application : Using big data/predictive analytics (BDPA) tools to enhance sustainable supply chain management, focusing on environmental and social sustainability outcomes (Hazen et al., 2016).
DNA Interaction Probes
- Application : A BODIPY-based nucleotide probe (dC(bdp)) for detecting changes in DNA microenvironment both in vitro and in living cells, aiding DNA-based research and nanomaterial studies (Dziuba et al., 2015).
Improving Stability of Synthetic Genetic Circuits
- Application : Designing robust bidirectional promoters (BDPs) to enhance the evolutionary stability of synthetic genetic circuits in genetically engineered organisms (Yang et al., 2012).
LiDAR Data Reduction for Big Data Problem
- Application : Addressing the Big Data Problem (BDP) in experimental science by optimizing the handling of large LiDAR datasets for earth surface modeling (Becek & Boguslawski, 2018).
Protein Folding Pathways Analysis
- Application : Investigating the B domain of protein A (BdpA) to understand protein folding pathways, contributing to molecular biology and protein engineering (Sato & Fersht, 2007).
Lake Baikal Drilling Project
- Application : The Lake Baikal drilling project (BDP) provides records of the tectonic and climatic evolution of continental interiors, aiding in understanding Earth's climate system and biosphere evolution (Williams et al., 2001).
Propriétés
Nom du produit |
BDPSB |
|---|---|
Formule moléculaire |
C36H28N6O8S2 |
Poids moléculaire |
736.77 |
Nom IUPAC |
2,3-Bis[(2,5-dioxo-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}pyrrolidin-3-yl)sulfanyl] butanedioic acid |
InChI |
InChI=1S/C36H28N6O8S2/c43-29-19-27(33(45)41(29)25-15-11-23(12-16-25)39-37-21-7-3-1-4-8-21)51-31(35(47)48)32(36(49)50)52-28-20-30(44)42(34(28)46)26-17-13-24(14-18-26)40-38-22-9-5-2-6-10-22/h1-18,27-28,31-32H,19-20H2,(H,47,48)(H,49,50)/b39-37+,40-38+ |
Clé InChI |
NCTJEMOMCNNJEI-HVMBLDELSA-N |
SMILES |
O=C(O)C(SC(C1)C(N(C2=CC=C(/N=N/C3=CC=CC=C3)C=C2)C1=O)=O)C(SC(C4)C(N(C5=CC=C(/N=N/C6=CC=CC=C6)C=C5)C4=O)=O)C(O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BDPSB |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dihydro-1'H-[2,3'-biindole]-1-carbaldehyde](/img/structure/B1192222.png)





